(2E,4Z)-deca-2,4-dienal

Catalog No.
S3338751
CAS No.
25152-83-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4Z)-deca-2,4-dienal

CAS Number

25152-83-4

Product Name

(2E,4Z)-deca-2,4-dienal

IUPAC Name

(2E,4Z)-deca-2,4-dienal

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6-,9-8+

InChI Key

JZQKTMZYLHNFPL-NMMTYZSQSA-N

SMILES

CCCCCC=CC=CC=O

solubility

soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Canonical SMILES

CCCCCC=CC=CC=O

Isomeric SMILES

CCCCC/C=C\C=C\C=O

The exact mass of the compound (E,Z)-2,4-Decadienal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fixed oils; insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Carcinogenicity

Some research suggests that (E,E)-2,4-decadienal, a closely related isomer of (E,Z)-2,4-decadienal, might be carcinogenic Wikipedia). This raises concerns about (E,Z)-2,4-decadienal as well, though further studies are needed to determine its specific carcinogenic potential.

Occurrence and Sensory Properties

(E,Z)-2,4-Decadienal is found in various food products, including cooked beef, fish, potato chips, and roasted peanuts The Good Scents Company: . The reported odor of (E,Z)-2,4-decadienal is not well documented, but research suggests that the closely related (E,E)-2,4-decadienal has a complex odor profile, smelling like deep-fried flavors at high concentrations and citrus or grapefruit at lower concentrations Wikipedia).

(2E,4Z)-deca-2,4-dienal is an organic compound classified as a medium-chain aldehyde, with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.233 g/mol. This compound features two conjugated double bonds and is characterized by its distinct structure, which includes an aldehyde functional group at one end of the carbon chain. It is known for its role as a lipid peroxidation product derived from linoleic acid, making it significant in various biochemical contexts .

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid, 2,4-decadienoic acid. This reaction typically occurs in liver cells and involves enzymatic pathways.
  • Conjugation: It can also participate in glutathione conjugation, leading to the formation of cysteine-conjugated derivatives .
  • Reduction: Aldehydes like (2E,4Z)-deca-2,4-dienal can be reduced to their corresponding alcohols through various reducing agents.

These reactions highlight its reactivity and potential metabolic pathways within biological systems.

(2E,4Z)-deca-2,4-dienal exhibits notable biological activities:

  • Toxicity: It has been shown to induce mitochondrial dysfunction and oxidative stress in cellular models, indicating potential cytotoxic effects .
  • Flavor Compound: The compound contributes to the flavor profile of certain foods, such as taco and tortilla chips, and may serve as a biomarker for the consumption of these products .
  • Metabolic Byproduct: As a product of lipid peroxidation, it plays a role in signaling pathways related to oxidative stress and inflammation.

Several methods have been developed for synthesizing (2E,4Z)-deca-2,4-dienal:

  • Biocatalytic Oxidation: Enzymatic reactions using plant extracts can yield (2E,4Z)-deca-2,4-dienal from fatty acid preparations .
  • Chemical Synthesis: Traditional organic synthesis routes may involve multi-step reactions starting from simpler aldehydes or fatty acids.
  • Separation Techniques: Advanced methods such as hydrophobic adsorption have been employed to isolate (2E,4Z)-deca-2,4-dienal from complex mixtures produced during biocatalysis .

The applications of (2E,4Z)-deca-2,4-dienal are diverse:

  • Food Industry: Utilized as a flavoring agent due to its characteristic taste profile.
  • Biochemical Research: Serves as a model compound for studying lipid peroxidation and oxidative stress in biological systems.
  • Fragrance Industry: Its unique scent properties make it suitable for use in perfumes and scented products.

Research on the interactions of (2E,4Z)-deca-2,4-dienal includes:

  • Metabolism Studies: Investigations into how this compound is metabolized in various cell types have revealed pathways involving oxidation and conjugation with glutathione .
  • Toxicological Assessments: Studies have assessed its cytotoxic effects on different cell lines, particularly focusing on its ability to induce oxidative stress and mitochondrial dysfunction .

(2E,4Z)-deca-2,4-dienal shares structural similarities with other compounds in the medium-chain aldehyde category. Below is a comparison with some related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-trans-4-trans-decadienalC10H16OC_{10}H_{16}O152.233 g/molDifferent stereochemistry (trans configuration)
2-trans-4-cis-decadienalC10H16OC_{10}H_{16}O152.233 g/molContains one cis double bond
2E-DecenalC10H20OC_{10}H_{20}O156.233 g/molSaturated with no double bonds

The uniqueness of (2E,4Z)-deca-2,4-dienal lies in its specific stereochemistry and biological activity related to lipid peroxidation processes.

Endogenous Formation via Lipid Peroxidation of Omega-6 Fatty Acids

(2E,4Z)-Deca-2,4-dienal arises endogenously through the peroxidation of polyunsaturated fatty acids (PUFAs), with omega-6 fatty acids serving as primary precursors. Linoleic acid (C18:2), a dominant dietary omega-6 PUFA, undergoes oxidative cleavage at the 9-hydroperoxide position during lipid peroxidation, yielding (2E,4Z)-deca-2,4-dienal as a secondary degradation product. This process occurs spontaneously in cell membranes exposed to reactive oxygen species (ROS), where the abstraction of hydrogen atoms from bis-allylic methylene groups initiates radical chain reactions. The resulting hydroperoxy intermediates decompose via β-scission to generate α,β-unsaturated aldehydes, including (2E,4Z)-deca-2,4-dienal.

In biological systems, lipid peroxidation is exacerbated under oxidative stress conditions, such as mitochondrial dysfunction or impaired detoxification pathways. For instance, studies on rat liver mitochondria demonstrate that (2E,4Z)-deca-2,4-dienal induces lipid peroxidation cascades, leading to membrane potential loss and structural damage. The compound’s reactivity stems from its conjugated diene system, which facilitates Michael addition reactions with nucleophilic residues in proteins and DNA. This inherent reactivity underscores its dual role as both a marker and mediator of oxidative stress in cellular environments.

Enzymatic and Non-Enzymatic Oxidation Mechanisms in Food Matrices

In food systems, (2E,4Z)-deca-2,4-dienal forms through both enzymatic and non-enzymatic oxidation pathways. Non-enzymatic auto-oxidation dominates in lipid-rich matrices exposed to heat, light, or prolonged storage. For example, heating linoleic acid-containing oils (e.g., soybean, sunflower) above 150°C accelerates the decomposition of hydroperoxides into volatile aldehydes, including (2E,4Z)-deca-2,4-dienal. This process is facilitated by transition metals such as iron, which catalyze the homolytic cleavage of hydroperoxide bonds. The resulting aldehydes contribute to the characteristic "rancid" odor of oxidized oils and are implicated in flavor deterioration during food processing.

Enzymatic oxidation, mediated by lipoxygenases (LOXs), represents another key pathway. LOXs oxygenate linoleic acid into 9- or 13-hydroperoxyoctadecadienoic acids (HPODEs), which subsequently fragment into shorter-chain aldehydes. While plant LOXs predominantly generate 9-HPODE, microbial enzymes in fermented foods may produce alternative hydroperoxide isomers. For instance, Streptomyces viridochromogenes, a bacterium associated with fermented plant products, synthesizes (2E,4Z)-deca-2,4-dienal via oxidative cleavage of linoleic acid hydroperoxides. These enzymatic pathways are temperature- and pH-dependent, with optimal activity observed in neutral to slightly acidic conditions.

Distribution in Plant-Derived and Animal-Derived Food Sources

(2E,4Z)-Deca-2,4-dienal is widely distributed in both plant- and animal-derived foods, particularly those rich in linoleic acid. The table below summarizes its occurrence across food categories:

Food CategoryExamplesFormation Conditions
Plant-Derived OilsSoybean, sunflower, corn, canola oilsHeating, prolonged storage, auto-oxidation
Processed FoodsFried snacks, baked goods, cured meatsHigh-temperature cooking, lipid oxidation
Fermented ProductsSauerkraut, miso, fermented soy productsMicrobial activity (e.g., Streptomyces spp.)
Animal FatsBeef, pork, lamb adipose tissueWarmed-over flavor development

In plant oils, (2E,4Z)-deca-2,4-dienal concentrations correlate with peroxide values, serving as an indicator of oxidative rancidity. For instance, non-hydrogenated sunflower oil stored at room temperature for six months exhibits a 3.2-fold increase in (2E,4Z)-deca-2,4-dienal levels compared to fresh oil. Animal-derived foods accumulate this aldehyde during thermal processing, with cooked beef and lamb showing higher concentrations than raw counterparts due to Maillard reaction synergies. Additionally, fermented plant products like miso and sauerkraut harbor microbial strains capable of biosynthesizing (2E,4Z)-deca-2,4-dienal, contributing to their complex flavor profiles.

The analytical determination of (2E,4Z)-deca-2,4-dienal in complex matrices presents significant challenges due to the compound's volatile nature and the interference from co-extracted lipids and other matrix components [1] [2]. Several chromatographic approaches have been developed to address these analytical requirements.

Ultra High Performance Liquid Chromatography

Ultra High Performance Liquid Chromatography represents a significant advancement in the analysis of volatile carbonyl compounds including (2E,4Z)-deca-2,4-dienal [3] [4]. The technique employs dynamic headspace sampling combined with derivatization using 2,4-dinitrophenylhydrazine to enable quantification of nine characteristic carbonyls in virgin olive oil [3]. The method demonstrates comparable linearity with correlation coefficients ranging from 0.9917 to 1.0000 and achieves repeatability with relative standard deviations below 7.6 percent [4].

Detection limits for this approach range from 1.6 to 150.1 micrograms per kilogram, with quantification limits spanning 4.8 to 906.1 micrograms per kilogram [4]. Recovery studies conducted on olive oil samples yielded values between 81.0 and 115.3 percent, demonstrating the method's accuracy for matrix analysis [4].

Reversed-Phase Liquid Chromatography

Reversed-phase liquid chromatography has emerged as a reliable method for determining 2,4-decadienal in edible oils [1]. The optimal sample pretreatment involves extraction using 2 milliliters of acetonitrile performed three times, followed by derivatization at 40 degrees Celsius for 30 minutes [1]. This methodology exhibits excellent linearity, sensitivity, and accuracy with detection limits of 15 nanomoles per liter and quantification limits of 50 nanomoles per liter [1].

The method demonstrates good average recoveries for 2,4-decadienal in oil samples and has been successfully validated for sunflower and corn oils under controlled heating conditions [1]. Strong linear relationships between 2,4-decadienal content and oxidation indices have been established, with correlation coefficients ranging from 0.858 to 0.984 for anisidine values and 0.876 to 0.986 for total oxidation values [1].

Gas Chromatography-Mass Spectrometry

Gas chromatography coupled with mass spectrometry provides high sensitivity and structural identification capabilities for (2E,4Z)-deca-2,4-dienal analysis [5] [6]. The technique enables detection and identification of aldehydes including hexanal, octanal, 2-octenal, 2-decenal, 2-undecenal, and 2,4-decadienal, which cannot be effectively analyzed by liquid chromatography-mass spectrometry due to their volatility and low ionization efficiency under atmospheric pressure conditions [5].

Solid-phase microextraction combined with gas chromatography-mass spectrometry has been successfully applied for identifying degradation products in pharmaceutical formulations containing sesame oil [5]. The method provides solvent-free, rapid, and sensitive extraction with minimal sample preparation requirements [5]. Thermal desorption techniques have been developed to improve transfer efficiency of high boiling compounds while maintaining excellent performance for volatile fractions [7].

Solid Phase Microextraction Approaches

Multiple headspace solid-phase microextraction represents an advanced technique for exhaustive extraction of volatile compounds from complex matrices [8]. The method addresses limitations associated with incomplete extraction in single-step procedures by performing consecutive extractions until complete analyte recovery is achieved [8]. Beta parameters ranging from 0.11 to 0.76 have been determined for various compounds, indicating the method's capability for quantitative analysis [8].

The technique demonstrates particular effectiveness for compounds that are not exhaustively isolated in single extractions, making it attractive for (2E,4Z)-deca-2,4-dienal analysis in complex biological and food matrices [8]. Optimization studies have established optimal extraction temperatures and sample masses to maximize analyte recovery while minimizing matrix interference effects [8].

TechniqueDetection LimitMatrix SuitabilityKey AdvantagesTypical Recovery (%)
Ultra High Performance Liquid Chromatography1.6-150.1 μg/kgVirgin olive oil, edible oilsHigh resolution, fast analysis81.0-115.3
Reversed-Phase Liquid Chromatography15 nmol/L (LOD), 50 nmol/L (LOQ)Sunflower oil, corn oilLinear response, good accuracy95-105
Gas Chromatography-Mass SpectrometryMatrix dependentComplex oil matricesHigh sensitivity, structural information85-110
Solid Phase MicroextractionLow ng/mL levelsPharmaceutical formulationsSolvent-free extraction70-95
Multiple Headspace-SPMEVariable by compoundComplex biological matricesExhaustive extraction capability80-98

Derivatization Strategies for Enhanced Sensitivity in Edible Oils

Derivatization represents a critical step in enhancing the analytical sensitivity and selectivity for (2E,4Z)-deca-2,4-dienal determination in edible oil matrices [9] [10]. Various derivatization reagents have been developed to address the challenges associated with carbonyl analysis in lipid-rich systems.

2,4-Dinitrophenylhydrazine Derivatization

2,4-Dinitrophenylhydrazine represents the most widely used derivatization reagent for carbonyl compound analysis [10] [11]. The reagent reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives that can be detected by ultraviolet spectrophotometry at 360 nanometers or by liquid chromatography-mass spectrometry [10]. The derivatization process typically requires 40 degrees Celsius for 30 minutes to achieve complete conversion [1].

However, analytical challenges arise because dinitrophenylhydrazones exhibit both E- and Z-stereoisomers due to the carbon-nitrogen double bond formation [10]. Purified aldehyde-2,4-dinitrophenylhydrazone demonstrates predominantly the E-isomer, but ultraviolet irradiation and acid addition can generate both isomeric forms [10]. To resolve this stereoisomeric problem, reductive amination using 2-picoline borane has been developed to transform the carbon-nitrogen double bond into a single bond [10].

Solid phase extraction methods have been developed to remove unreacted 2,4-dinitrophenylhydrazine prior to analysis [11]. These purification procedures achieve 97.5 percent removal of unreacted reagent while recovering 103 percent of the derivative, preventing potential damage to analytical columns and improving detection sensitivity [11].

Alternative Derivatization Approaches

4-(2-(trimethylammonio)ethoxy)benzenaminium halide represents a selective derivatization reagent specifically designed for aldehyde analysis [12]. Unlike other reagents that react with both aldehydes and ketones, this compound provides enhanced selectivity for aldehydes, reducing potential interference from ketone-containing matrix components [12].

D-cysteine offers another derivatization approach based on the Schiff reaction with aldehydes to form stable substituted thiazolidine carboxylic acids [12]. This method has been successfully applied for determining eight aldehydes in beverages and avoids the stereoisomeric complications associated with hydrazine-based derivatization reagents [12].

Cyclohexane-1,3-dione presents advantages as a less toxic and irritant alternative to other derivatization reagents [12]. The reaction demonstrates high selectivity and sensitivity without requiring pH adjustment, and each aldehyde forms only one derivative without isomer formation [12]. Dimethyl cyclohexane-1,3-dione provides enhanced derivatives due to increased hydrophobicity [12].

Method Transfer and Optimization

The transfer of analytical methods from high performance liquid chromatography to ultra high performance liquid chromatography has demonstrated significant improvements in analysis time and solvent consumption [13]. Method transfer studies for 13 dinitrophenylhydrazine-derivatized aldehydes and ketones achieved approximately 90 percent reduction in analysis time while maintaining precision, linearity, and detection limits [13].

Retention time precision for transferred methods typically achieves relative standard deviations below 0.04 percent, with area precision consistently below 0.4 percent [13]. Resolution values for critical peak pairs remain adequate for quantitative analysis, ensuring method reliability during routine application [13].

Derivatization AgentTarget CarbonylsReaction ConditionsDetection MethodSensitivity Enhancement
2,4-DinitrophenylhydrazineAll aldehydes and ketones40°C, 30 minUV at 360 nm, LC-MSHigh (stable derivatives)
4-(2-(trimethylammonio)ethoxy)benzenaminium halideAldehydes (selective)Room temperatureLC-MSSelective for aldehydes
D-cysteineEight aldehydesSchiff reactionLC-MSStable thiazolidine formation
Cyclohexane-1,3-dioneAldehydes and ketonesNo pH adjustment neededUV/fluorescenceHigh selectivity
AcetylacetoneFormaldehyde (specific)30 min reaction timeLC-PCD-UVLow detection limits (0.7 ng/mL)

Correlation with Oxidation Indices in Lipid-Rich Systems

The relationship between (2E,4Z)-deca-2,4-dienal concentrations and traditional lipid oxidation indices provides valuable insights for quality assessment of edible oils and lipid-rich food systems [1] [14] [15].

Anisidine Value Correlations

Anisidine value measurements demonstrate strong linear correlations with 2,4-decadienal content in thermally treated edible oils [1] [16]. The anisidine value quantifies high molecular weight saturated and unsaturated aldehydes through reaction with p-anisidine in acetic acid, generating a yellow color measurable spectrophotometrically at 350 nanometers [16].

In sunflower and corn oils subjected to heating at temperatures of 120, 150, and 180 degrees Celsius for 8 hours, correlation coefficients between 2,4-decadienal content and anisidine values ranged from 0.858 to 0.984 [1]. These strong correlations indicate that 2,4-decadienal serves as a reliable predictor of lipid oxidation extent in linoleic acid-rich oils [1].

The relationship follows a bell-shaped curve as a function of oxidation time, similar to peroxide value measurements, indicating that anisidine value may not provide reliable information for lipids exposed to extreme oxidation conditions when measured at a single time point [16].

Total Oxidation Value Relationships

Total oxidation values, calculated as the sum of peroxide values and anisidine values, exhibit excellent correlations with 2,4-decadienal concentrations [1]. Correlation coefficients ranging from 0.876 to 0.986 have been established for sunflower and corn oils under controlled thermal oxidation conditions [1].

The total oxidation value provides a comprehensive assessment of both primary and secondary oxidation products, making it particularly suitable for correlating with 2,4-decadienal formation during lipid peroxidation processes [1]. This relationship supports the potential application of 2,4-decadienal as an alternative oxidation indicator for quality control in the food industry [1].

Comparative Aldehyde Formation Rates

During thermal treatment of edible oils at 180 degrees Celsius, 2,4-decadienal levels increase more rapidly than other characteristic aldehydes, including hexanal [1]. This enhanced formation rate reflects the specific mechanism of 2,4-decadienal generation through selective scission between the ninth and eighth carbon atoms of linoleic acid hydroperoxides [17].

Studies of dairy-based powders during storage have identified 2,4-decadienal correlations with rancid butter flavor descriptors, with concentrations ranging from 15 to 61 parts per million in samples exhibiting off-flavors [14]. These findings demonstrate the compound's significance as both an analytical marker and sensory indicator of lipid oxidation [14].

Peroxide Value and Oil Stability Relationships

Peroxide value measurements, representing primary oxidation products, show moderate correlations with 2,4-decadienal formation [15] [16]. While peroxide values provide early indicators of oxidation initiation, 2,4-decadienal formation occurs predominantly during secondary oxidation phases [15].

Oil stability index determinations at 110 degrees Celsius demonstrate inverse correlations with 2,4-decadienal concentrations, with higher stability indices corresponding to lower aldehyde formation rates [16]. Samples with oil stability indices below 1.0 hour consistently exhibit elevated 2,4-decadienal concentrations exceeding 100 parts per million [16].

Oxidation IndexCorrelation with (2E,4Z)-deca-2,4-dienalOil Types TestedTemperature ConditionsHeating Duration
Anisidine ValueR² = 0.858-0.984Sunflower, corn oil120, 150, 180°C8 hours
Total Oxidation ValueR² = 0.876-0.986Sunflower, corn oil120, 150, 180°C8 hours
Peroxide ValueModerate correlationVarious edible oilsVariousVariable
Hexanal ContentFaster increase than hexanalSunflower, corn oil180°C8 hours
Oil Stability IndexInverse correlationMultiple oil types110°CUntil failure

Physical Description

Yellow liquid; powerful, oily, like chicken fat

XLogP3

3.2

Density

0.866-0.876

Other CAS

25152-83-4
25152-84-5

Wikipedia

(2E,4Z)-Decadienal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 02-18-2024

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